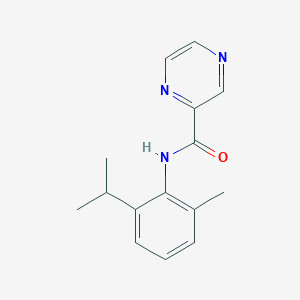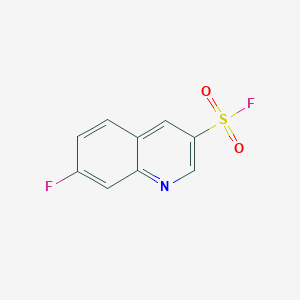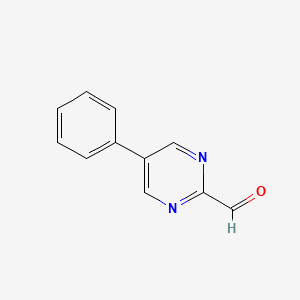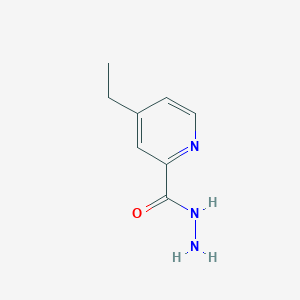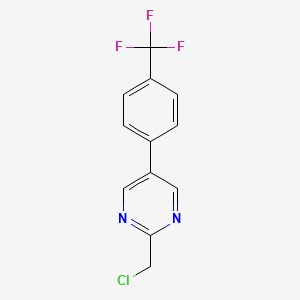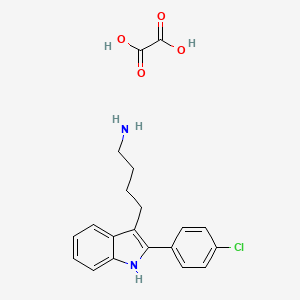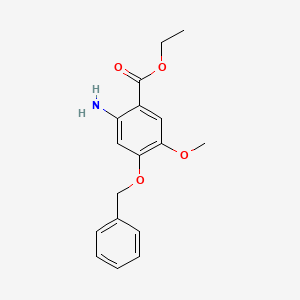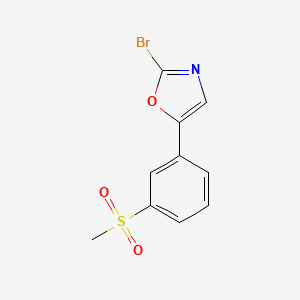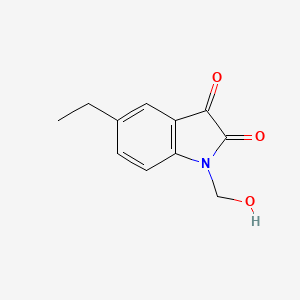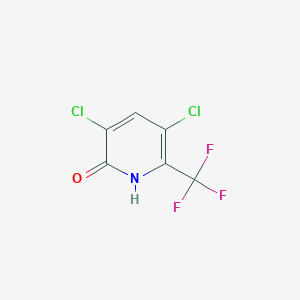
3,5-Dichloro-6-(trifluoromethyl)pyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dichloro-6-(trifluoromethyl)pyridin-2(1H)-one is a heterocyclic compound that belongs to the pyridine family It is characterized by the presence of chlorine and trifluoromethyl groups attached to the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-6-(trifluoromethyl)pyridin-2(1H)-one typically involves the chlorination and trifluoromethylation of pyridine derivatives.
Industrial Production Methods: Industrial production of this compound often employs large-scale chlorination and trifluoromethylation processes. These methods are optimized for high yield and purity, ensuring the compound meets the stringent requirements for its intended applications .
Analyse Chemischer Reaktionen
Types of Reactions: 3,5-Dichloro-6-(trifluoromethyl)pyridin-2(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and forming different products.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are employed depending on the desired reaction.
Major Products Formed: The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of more complex molecules .
Wissenschaftliche Forschungsanwendungen
3,5-Dichloro-6-(trifluoromethyl)pyridin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: It is explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical agents.
Industry: The compound is utilized in the production of agrochemicals, particularly in the synthesis of pesticides and herbicides
Wirkmechanismus
The mechanism of action of 3,5-Dichloro-6-(trifluoromethyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. The chlorine and trifluoromethyl groups enhance its binding affinity to enzymes and receptors, modulating their activity. This interaction can inhibit or activate various biochemical pathways, depending on the context of its application .
Vergleich Mit ähnlichen Verbindungen
- 2,3-Dichloro-5-(trichloromethyl)pyridine
- 3,5-Dichloro-2,4,6-trifluoropyridine
Comparison: Compared to these similar compounds, 3,5-Dichloro-6-(trifluoromethyl)pyridin-2(1H)-one is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical properties, making it more suitable for certain applications, particularly in the synthesis of specific agrochemicals and pharmaceuticals .
Eigenschaften
Molekularformel |
C6H2Cl2F3NO |
|---|---|
Molekulargewicht |
231.98 g/mol |
IUPAC-Name |
3,5-dichloro-6-(trifluoromethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C6H2Cl2F3NO/c7-2-1-3(8)5(13)12-4(2)6(9,10)11/h1H,(H,12,13) |
InChI-Schlüssel |
CBGLZCLHLGQOAQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=O)NC(=C1Cl)C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


